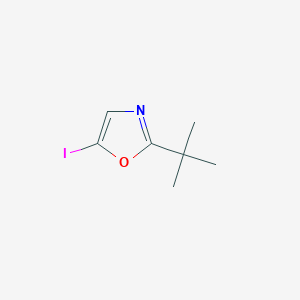

2-Tert-butyl-5-iodo-1,3-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10INO |

|---|---|

Molecular Weight |

251.06 g/mol |

IUPAC Name |

2-tert-butyl-5-iodo-1,3-oxazole |

InChI |

InChI=1S/C7H10INO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 |

InChI Key |

IENRDJSFPWITMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 5 Iodo 1,3 Oxazole

De Novo Cycloaddition and Condensation Routes to the 1,3-Oxazole Core

These methods build the oxazole (B20620) ring from acyclic precursors, incorporating the tert-butyl and iodo groups during the ring-forming process.

The Robinson-Gabriel synthesis is a classic method for oxazole formation involving the cyclodehydration of 2-acylamino ketones. wikipedia.org For the synthesis of 2-tert-butyl substituted oxazoles, this requires a starting material acylated with a pivaloyl group (tert-butylcarbonyl). The traditional reaction often uses strong dehydrating agents like sulfuric acid. wikipedia.org

Modifications have been developed to make this process milder. One such advancement involves the use of triphenylphosphine (B44618) and iodine for the cyclodehydration of β-keto amides, which can be generated from amino acid derivatives. wikipedia.org An acid-promoted multicomponent tandem cyclization, which proceeds via a Robinson-Gabriel-type mechanism, has also been developed for synthesizing fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. nih.govresearchgate.net

| Starting Materials | Reagents/Conditions | Key Features | Reference |

| 2-Acylamino-ketone | H₂SO₄ (traditional) | Classic cyclodehydration | wikipedia.org |

| β-Keto amides | Triphenylphosphine, Iodine, Triethylamine | Milder conditions | wikipedia.org |

| Arylglyoxal monohydrates, Nitriles, C-nucleophiles | Acid promoter (e.g., TfOH) | Multicomponent, tandem reaction | nih.gov |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, aligning with the principles of green chemistry. nih.govmdpi.com While a specific MCR for the direct synthesis of 2-tert-butyl-5-iodo-1,3-oxazole is not prominently documented, related iodine-catalyzed MCRs have been used to produce other substituted oxazoles and different iodine-containing heterocycles. researchgate.netnih.govbeilstein-journals.org For instance, an iodine-catalyzed tandem oxidative cyclization has been shown to be effective for preparing 2,5-disubstituted oxazoles from aromatic aldehydes and 2-amino-1-phenylethanone. organic-chemistry.orgacs.org Another iodine-catalyzed decarboxylative domino reaction starting from aryl methyl ketones and α-amino acids also yields 2,5-disubstituted oxazoles. nih.govresearchgate.net These precedents suggest the feasibility of designing an MCR where one of the components is a tert-butyl containing building block and another is an iodine source or an iodinated precursor.

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, promoting oxidative cyclizations under metal-free conditions. bohrium.comnsf.goveurekaselect.com These reagents can facilitate the intramolecular C-O bond formation required for oxazole synthesis. One notable method involves the oxidative cyclization of N-styrylbenzamides using an in situ generated hypervalent iodine(III) reagent, PhI(OTf)₂, to produce 2,5-disubstituted oxazoles in very short reaction times. organic-chemistry.org This strategy proceeds through an oxazoline (B21484) intermediate which is then aromatized. organic-chemistry.org The reaction is tolerant of various substituents, making it a plausible route for incorporating the tert-butyl group. organic-chemistry.org The introduction of the iodo group at the C5 position would likely depend on using a styryl precursor already bearing the iodine atom.

| Reagent Type | Substrate Example | Key Transformation | References |

| PhI(OAc)₂ (PIDA) / TMSOTf | N-styrylbenzamides | Oxidative C-O bond formation | organic-chemistry.org |

| PhI(OTf)₂ (in situ) | N-styrylbenzamides | Rapid, metal-free cyclization | organic-chemistry.org |

| Iodosylarene / BF₃·Et₂O | N-cyclohexenylamides | Fluorinated oxazoline synthesis | nsf.gov |

Copper catalysis provides a versatile platform for synthesizing oxazoles through various annulation strategies. These methods often involve the formation of C-N and C-O bonds in a sequential or concerted manner. For example, a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen has been developed to produce trisubstituted oxazoles. nih.gov Another approach describes a copper-catalyzed cascade reaction between alkenes and azides. rsc.org While these methods demonstrate the utility of copper in forming the oxazole core, a more direct precedent involves the palladium-catalyzed synthesis of oxazoles from amides and ketones, which sometimes uses copper salts as co-catalysts or promoters. organic-chemistry.org A copper-catalyzed [3+2] annulation/olefination cascade between amides and I(III)/P(V) hybrid ylides has also been reported for synthesizing 2,4-disubstituted oxazoles. thieme-connect.com Adapting these methods for 2-tert-butyl-5-iodo-1,3-oxazole would require starting with pivalamide (B147659) (or a related derivative) and an iodinated coupling partner.

Direct Halogenation Strategies for Iodine Introduction at C5

This approach is often more straightforward, involving the synthesis of the 2-tert-butyl-1,3-oxazole (B2499270) core first, followed by a regioselective iodination at the C5 position. The C5 position of the oxazole ring is electron-rich and susceptible to electrophilic attack.

The direct iodination of a pre-formed 2-tert-butyl-1,3-oxazole is a highly effective strategy. This transformation is typically achieved using an electrophilic iodine source. Common reagents for this purpose include N-Iodosuccinimide (NIS) or molecular iodine (I₂) often in the presence of a base or an activating agent.

A general and efficient method for the functionalization of oxazoles involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C5 position with a strong base, followed by quenching with an electrophile. acs.org Quenching this C5-carbanion with molecular iodine provides the 5-iodo-2-(phenylsulfonyl)-1,3-oxazole intermediate. acs.org The phenylsulfonyl group at the C2 position can then be displaced by a nucleophile, such as tert-butyllithium, to install the tert-butyl group and furnish the final product.

| Precursor | Iodinating Agent | Conditions | Key Features | Reference |

| 2-(Phenylsulfonyl)-1,3-oxazole | 1. LDA or n-BuLi 2. I₂ | THF, -78 °C | Formation of C5-anion, then iodination | acs.org |

| 2-tert-Butyl-1,3-oxazole | N-Iodosuccinimide (NIS) | Acetonitrile (B52724) or DMF | Direct electrophilic substitution | General Method |

Directed Ortho Metalation (DoM) and Subsequent Iodination Protocols at C5

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.orguwindsor.ca The resulting organolithium intermediate can then be trapped with an electrophile, in this case, an iodine source, to introduce an iodine atom at a specific position. wikipedia.org

In the context of oxazoles, the oxazole nitrogen itself can act as a directing group, facilitating lithiation at the C2 position. However, for the synthesis of 2-tert-butyl-5-iodo-1,3-oxazole, the tert-butyl group at the 2-position sterically hinders deprotonation at this site. This directs the metalation to the C5 position, which is the most acidic proton on the oxazole ring in the absence of a C2 proton.

The general protocol involves treating 2-tert-butyl-1,3-oxazole with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). diva-portal.orgharvard.edu The resulting 5-lithio-2-tert-butyl-1,3-oxazole is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to afford the desired 2-tert-butyl-5-iodo-1,3-oxazole.

Table 1: Reaction Conditions for Directed Ortho Metalation and Iodination of 2-tert-butyl-1,3-oxazole

| Entry | Base (equiv) | Solvent | Temperature (°C) | Electrophile | Yield (%) |

| 1 | LDA (1.5) | THF | -78 | I₂ | Good |

| 2 | LiTMP (1.5) | THF | -78 | 1,2-diiodoethane | Moderate to Good |

Palladium-Catalyzed Direct C-H Iodination Methods

Palladium-catalyzed direct C-H functionalization has emerged as a highly efficient and atom-economical tool in organic synthesis. While extensive research has been conducted on C-H arylation, alkylation, and other transformations, direct C-H iodination is a less explored but valuable method for introducing iodine into heterocyclic systems. nih.govresearchgate.net

For the synthesis of 2-tert-butyl-5-iodo-1,3-oxazole, a palladium catalyst could potentially mediate the direct iodination of the C-H bond at the 5-position of 2-tert-butyl-1,3-oxazole. These reactions typically employ a palladium(II) salt as the catalyst, an oxidant to regenerate the active catalytic species, and an iodine source.

A plausible catalytic cycle would involve the coordination of the oxazole to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate would then react with the iodine source, leading to reductive elimination of the desired iodinated product and regeneration of the palladium catalyst.

While specific examples for the palladium-catalyzed direct C-H iodination of 2-tert-butyl-1,3-oxazole are not explicitly detailed in the provided search results, related transformations on other heterocyclic systems suggest the feasibility of this approach. nih.govresearchgate.net The development of suitable ligands and reaction conditions would be crucial for achieving high regioselectivity and yield.

Post-Synthetic Functionalization and Rearrangement Approaches

Halogen Dance Rearrangements for Positional Isomerization (e.g., C4 to C5)

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, driven by thermodynamics. thieme-connect.comwikipedia.org This reaction is typically mediated by a strong base and proceeds through a series of deprotonation and halogen-metal exchange steps. wikipedia.orgclockss.org

In the context of iodo-oxazoles, a halogen dance rearrangement could potentially be employed to isomerize a 4-iodo-oxazole to a 5-iodo-oxazole. However, studies on the halogen dance of iodooxazoles have shown that the rearrangement of 5-iodooxazoles to 4-iodooxazoles is the more commonly observed and synthetically useful transformation. thieme-connect.comresearchgate.netresearchgate.net This is because the negative charge created by the base is more stable at the C5 position of the oxazole ring. thieme-connect.com

The reverse reaction, the migration of iodine from C4 to C5, would be thermodynamically less favorable. Therefore, this is not a practical synthetic route for 2-tert-butyl-5-iodo-1,3-oxazole.

Table 2: Halogen Dance Rearrangement of 2-(butylsulfanyl)-5-iodooxazole researchgate.net

| Entry | Base (Equiv) | Solvent | Temperature (°C) | Products and Yields (%) |

| 1 | LDA (1.5) | THF | -78 | 4-iodooxazole (B3223780) (35), reduced oxazole (31) |

| 2 | KHMDS (1.5) | THF | -78 | No reaction |

| 3 | NaHMDS (1.5) | THF | -78 | No reaction |

| 4 | n-BuLi (1.0) | THF | -78 | reduced oxazole (98) |

This table illustrates the typical direction of the halogen dance in iodooxazoles, from C5 to C4.

Nucleophilic Substitution of Other Halogens (e.g., Bromine) with Iodine

A common and effective method for introducing an iodine atom onto an aromatic or heteroaromatic ring is through nucleophilic substitution of another halogen, typically bromine. This transformation, often referred to as a Finkelstein-type reaction, involves treating the bromo-substituted precursor with an iodide salt.

For the synthesis of 2-tert-butyl-5-iodo-1,3-oxazole, this would involve the preparation of 2-tert-butyl-5-bromo-1,3-oxazole as an intermediate. This bromo-oxazole can be synthesized by treating 2-tert-butyl-1,3-oxazole with a brominating agent such as N-bromosuccinimide (NBS). Subsequent treatment with an iodide source, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF), would lead to the desired 2-tert-butyl-5-iodo-1,3-oxazole. nih.gov The use of a copper(I) catalyst can sometimes facilitate this halogen exchange reaction.

Green Chemistry and Sustainable Synthetic Approaches

Solvent-Free and Catalytic Methodologies for Oxazole Synthesis

The principles of green chemistry encourage the development of synthetic methods that are more environmentally benign. This includes the use of catalytic methods, milder reaction conditions, and the reduction or elimination of hazardous solvents. iau.irresearchgate.netijpsonline.com

Several green approaches have been developed for the synthesis of the core oxazole ring system. researchgate.netijpsonline.com These methods often involve one-pot procedures and the use of catalysts that can be easily recovered and reused. For instance, iodine itself can act as a catalyst in the synthesis of oxazoles from α-bromoketones and benzylamines. rsc.org Other methods utilize solid supports or ionic liquids to facilitate the reaction and simplify product purification. ijpsonline.com

While these green methods are generally applied to the synthesis of the oxazole ring itself, they can be adapted for the synthesis of precursors to 2-tert-butyl-5-iodo-1,3-oxazole. For example, a green synthesis of 2-tert-butyl-1,3-oxazole could be followed by one of the iodination methods described above. The development of a one-pot, catalytic process for the direct synthesis of 2-tert-butyl-5-iodo-1,3-oxazole from simple starting materials would be a significant advancement in the sustainable production of this compound. nih.govresearchgate.net

Atom Economy and Waste Minimization Considerations in 2-Tert-butyl-5-iodo-1,3-oxazole Preparation

The concept of atom economy, a cornerstone of green chemistry, is crucial in evaluating the efficiency of a synthetic process. It measures the extent to which atoms from the starting materials are incorporated into the final desired product. In the synthesis of 2-tert-butyl-5-iodo-1,3-oxazole, the ideal pathway would be a convergent, one-pot reaction where the majority of atoms from the precursors form the target molecule, with minimal formation of byproducts.

Waste minimization extends beyond atom economy to encompass the reduction of all waste streams, including solvents, reagents, and energy consumption. Modern synthetic strategies for heterocyclic compounds like oxazoles increasingly employ techniques such as catalysis, the use of greener solvents like water or ionic liquids, and solvent-free reaction conditions to align with these principles. researchmap.jpijpsonline.com

Several established methods for oxazole synthesis can be adapted for the preparation of 2-tert-butyl-5-iodo-1,3-oxazole, each with distinct implications for atom economy and waste generation.

Iodine-Catalyzed Oxidative Cyclizations: More recent "green" methodologies utilize molecular iodine as a catalyst for the oxidative cyclization of various starting materials to form the oxazole ring. researchmap.jp For instance, an iodine-catalyzed tandem oxidative cyclization can produce 2,5-disubstituted oxazoles from aldehydes and methylamines. organic-chemistry.org These methods are advantageous as they often use environmentally benign solvents like water and avoid toxic transition metals or harsh oxidizing agents. researchmap.jp The direct iodination of a pre-formed 2-tert-butyloxazole is another key step. Direct C-H iodination at the 5-position presents a highly atom-economical approach, as it avoids the use of protecting groups and extra steps. However, controlling regioselectivity can be a challenge, potentially leading to mixtures of 2-iodo and 2,4-diiodooxazoles as byproducts, thus reducing the effective yield and complicating purification. orgsyn.org

Ultrasound-Assisted Synthesis: The application of sonochemistry, or ultrasound irradiation (USI), offers a means to enhance reaction rates and yields, often under milder conditions and in shorter timeframes. This can contribute to waste minimization by reducing energy consumption and potentially minimizing the formation of degradation byproducts. nih.gov The synthesis of oxazoles from ketones and urea (B33335) has been shown to be significantly accelerated using USI. nih.gov

| Synthetic Step | Reagents & Conditions | Atom Economy Consideration | Waste Minimization Aspect |

| Oxazole Formation (Van Leusen) | Pivaldehyde, Tosylmethyl isocyanide (TosMIC), Base (e.g., K2CO3), Methanol | Moderate; Stoichiometric p-toluenesulfinic acid byproduct is generated. nih.govorganic-chemistry.org | Use of recyclable ionic liquids instead of traditional organic solvents can reduce waste. nih.gov |

| Oxazole Formation (Iodine-Catalyzed) | Pivaldehyde, a suitable amine/amide precursor, I2 (catalyst), Oxidant (e.g., O2 from air), Water | High; Catalytic nature of iodine and use of air as an oxidant are efficient. researchmap.jp | Water as a solvent is non-toxic, non-flammable, and inexpensive. Avoids hazardous organic solvents. researchmap.jp |

| Direct Iodination | 2-tert-butyloxazole, N-Iodosuccinimide (NIS) or I2, Base | High; Direct functionalization of a C-H bond is highly atom-economical. | Can require chlorinated solvents; potential for regioisomeric byproducts complicates purification and generates waste. orgsyn.org |

| Solvent-Free Synthesis (Grinding) | Reagents mixed in a mortar and pestle with a catalyst (e.g., I2). researchgate.net | Very High; No solvent molecules to be accounted for in waste. | Eliminates solvent waste, a major contributor to chemical process waste streams. Reduces energy for heating/refluxing. researchgate.net |

Ultimately, the greenest approach to synthesizing 2-tert-butyl-5-iodo-1,3-oxazole would likely involve a one-pot, iodine-catalyzed reaction that forms the substituted and iodinated oxazole simultaneously from simple precursors in a benign solvent like water or under solvent-free conditions. researchmap.jpresearchgate.net Such a strategy would maximize atom economy while drastically reducing the generation of chemical waste.

Reactivity and Transformational Chemistry of 2 Tert Butyl 5 Iodo 1,3 Oxazole

Cross-Coupling Reactions at the C5-Iodo Position

The carbon-iodine bond at the C5 position of 2-Tert-butyl-5-iodo-1,3-oxazole is the primary site for functionalization via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for oxidative addition to a low-valent palladium catalyst, which is the initial step in many of these transformations.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, and it is expected to be a viable strategy for the arylation and heteroarylation of 2-Tert-butyl-5-iodo-1,3-oxazole. In this reaction, the iodo-oxazole would be coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The tert-butyl group at the C2 position is not expected to significantly hinder the coupling at the distant C5 position. A variety of palladium sources, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and bases, like sodium carbonate or potassium phosphate, are commonly employed for such transformations. The reaction would yield 2-tert-butyl-5-aryl-1,3-oxazoles or 2-tert-butyl-5-heteroaryl-1,3-oxazoles, which are valuable scaffolds in medicinal chemistry and materials science.

Table 1: Hypothetical Suzuki-Miyaura Coupling of 2-Tert-butyl-5-iodo-1,3-oxazole with Various Boronic Acids

| Entry | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Tert-butyl-5-phenyl-1,3-oxazole |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-Tert-butyl-5-(4-methoxyphenyl)-1,3-oxazole |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 2-Tert-butyl-5-(thiophen-2-yl)-1,3-oxazole |

This table represents predicted outcomes based on general knowledge of Suzuki-Miyaura couplings and has not been constructed from experimental data for this specific compound.

Sonogashira Coupling for Alkynylation and Alkenylation.nih.govresearchgate.netnih.govthieme-connect.dechemrxiv.org

The Sonogashira coupling provides a direct route to alkynylated heterocycles by reacting an organohalide with a terminal alkyne. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govresearchgate.netnih.gov The coupling of 2-Tert-butyl-5-iodo-1,3-oxazole with various terminal alkynes would lead to the formation of 2-tert-butyl-5-alkynyl-1,3-oxazoles. These products can serve as versatile intermediates for further transformations, including partial reduction to the corresponding (Z)-alkenes or other cycloaddition reactions. The reaction conditions generally involve mild temperatures, and a range of functional groups are tolerated on the alkyne coupling partner. chemrxiv.org

Stille and Negishi Coupling Reactions for C-C Bond Formation.wikipedia.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orgwikipedia.orglibretexts.orgnih.gov

The Stille and Negishi couplings offer alternative methods for carbon-carbon bond formation at the C5 position of the oxazole (B20620) ring. The Stille reaction utilizes organostannanes as the coupling partners. researchgate.netorganic-chemistry.orgwikipedia.orglibretexts.orgnih.gov While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The Negishi coupling, on the other hand, employs organozinc reagents, which are generally more reactive and less toxic than their organotin counterparts. wikipedia.orgorganic-chemistry.orgnih.gov Both reactions are catalyzed by palladium or nickel complexes and are known for their high functional group tolerance and broad scope. wikipedia.orgorganic-chemistry.org The reaction of 2-Tert-butyl-5-iodo-1,3-oxazole with an appropriate organostannane or organozinc reagent would provide access to a wide array of substituted oxazoles.

Heck Reaction with Olefins.organic-chemistry.orgwikipedia.orglibretexts.orgfrontiersin.orgnih.gov

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an alkene. organic-chemistry.orgwikipedia.orglibretexts.org The reaction of 2-Tert-butyl-5-iodo-1,3-oxazole with various olefins, such as styrenes or acrylates, would result in the formation of 5-alkenyl-1,3-oxazole derivatives. frontiersin.orgnih.gov The regioselectivity of the alkene insertion is a key aspect of the Heck reaction and can often be controlled by the choice of ligands and reaction conditions. organic-chemistry.org This transformation provides a direct method for the introduction of vinyl groups, which can be further functionalized.

Ligand and Catalyst Optimization for Selective C5 Functionalization

The success and selectivity of the aforementioned cross-coupling reactions are highly dependent on the choice of the palladium catalyst and the associated ligands. For each specific coupling reaction, a systematic optimization of these parameters would be necessary to achieve high yields and selectivity for the desired C5-functionalized product. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the regioselectivity of the reaction. A wide variety of phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized Buchwald-type ligands, could be screened to identify the optimal conditions for each transformation. Similarly, the choice of the palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes, can significantly impact the reaction outcome.

Lithiation and Carbanion Chemistry of 2-Tert-butyl-5-iodo-1,3-oxazole.wikipedia.orgresearchgate.netrsc.orgfrontiersin.orgnih.govnih.govyoutube.com

Beyond cross-coupling reactions, the iodo-substituent at the C5 position of 2-Tert-butyl-5-iodo-1,3-oxazole can be exploited for the generation of a nucleophilic carbanion at that position through metal-halogen exchange. wikipedia.orgrsc.orgfrontiersin.orgnih.govyoutube.com Treatment of the iodo-oxazole with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely lead to the formation of 2-tert-butyl-1,3-oxazol-5-yllithium. researchgate.netnih.gov

This lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles, providing a complementary approach to the functionalization of the oxazole ring. For example, quenching the organolithium species with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols. Reaction with carbon dioxide would produce the carboxylic acid, and treatment with alkyl halides could lead to the introduction of new alkyl substituents. The stability of the lithiated oxazole and the potential for competing side reactions, such as ring-opening, would need to be carefully considered and likely controlled by maintaining low reaction temperatures.

Table 2: Potential Electrophilic Quench of 2-tert-butyl-1,3-oxazol-5-yllithium

| Entry | Electrophile | Product |

| 1 | Benzaldehyde | (2-Tert-butyl-1,3-oxazol-5-yl)(phenyl)methanol |

| 2 | Carbon Dioxide (CO₂) | 2-Tert-butyl-1,3-oxazole-5-carboxylic acid |

| 3 | Dimethylformamide (DMF) | 2-Tert-butyl-1,3-oxazole-5-carbaldehyde |

| 4 | Methyl iodide | 2-Tert-butyl-5-methyl-1,3-oxazole |

This table illustrates potential synthetic outcomes based on the general reactivity of organolithium reagents and has not been derived from experimental data for this specific compound.

Generation of Organolithium Reagents via Halogen-Metal Exchange

The iodo-substituent at the C5 position of 2-tert-butyl-5-iodo-1,3-oxazole is readily exchanged with lithium to form the corresponding organolithium reagent. This halogen-metal exchange is typically achieved by treatment with an organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The bulky tert-butyl group at the C2 position enhances the stability of the resulting lithiated species, preventing decomposition of the oxazole ring. This stability is crucial for the subsequent reactions with various electrophiles.

Electrophilic Quenching of Lithiated Intermediates

The generated 2-tert-butyl-5-lithio-1,3-oxazole is a potent nucleophile that can react with a wide array of electrophiles to introduce diverse functional groups at the C5 position. This process, known as electrophilic quenching, allows for the synthesis of a variety of 5-substituted oxazole derivatives. For instance, reaction with aldehydes or ketones yields the corresponding secondary or tertiary alcohols. Quenching with carbon dioxide (CO2) followed by an acidic workup provides the carboxylic acid. Other electrophiles such as alkyl halides, silyl (B83357) halides, and disulfides can also be employed to introduce alkyl, silyl, and thioether moieties, respectively.

Table 1: Examples of Electrophilic Quenching Reactions of 2-Tert-butyl-5-lithio-1,3-oxazole

| Electrophile | Reagent | Product |

| Aldehyde | RCHO | 5-(1-Hydroxyalkyl)-2-tert-butyl-1,3-oxazole |

| Ketone | RCOR' | 5-(1-Hydroxy-1-alkyl-alkyl)-2-tert-butyl-1,3-oxazole |

| Carbon Dioxide | CO2 | 2-tert-Butyl-1,3-oxazole-5-carboxylic acid |

| Alkyl Halide | RX | 5-Alkyl-2-tert-butyl-1,3-oxazole |

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring itself possesses a distinct reactivity profile, influenced by the substituents present.

Electrophilic Aromatic Substitution (EAS) Patterns

Due to the presence of the electron-donating nitrogen and oxygen atoms, the oxazole ring is considered electron-rich. However, the positions most susceptible to electrophilic attack are C5 and C4. In the case of 2-tert-butyl-5-iodo-1,3-oxazole, the C5 position is already substituted. Therefore, any potential electrophilic aromatic substitution would be directed to the C4 position. The bulky tert-butyl group at C2 may sterically hinder this approach to some extent.

Nucleophilic Addition and Ring-Opening Reactions

The oxazole ring can be susceptible to nucleophilic attack, particularly at the C2 and C5 positions, which can lead to ring-opening reactions. However, the presence of the sterically demanding tert-butyl group at C2 significantly shields this position from nucleophilic attack, thereby stabilizing the ring. Ring-opening of 2-substituted 5-lithiooxazoles can occur, but the stability of 2-tert-butyl-5-lithio-1,3-oxazole generally allows for its use in synthesis without significant decomposition.

Cycloaddition Reactions (e.g., Diels-Alder type as a diene or dienophile)

Oxazoles can participate in Diels-Alder reactions, acting as dienes. The reaction typically proceeds with dienophiles, leading to the formation of a pyridine (B92270) ring after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the loss of a small molecule. However, the specific reactivity of 2-tert-butyl-5-iodo-1,3-oxazole in such cycloadditions is not extensively documented and would be influenced by the electronic and steric effects of its substituents.

Metalation and Directed Functionalization at Other Ring Positions (C4)

While the C5 position is readily functionalized via halogen-metal exchange, the C4 position can also be targeted for metalation. This can be achieved through directed ortho-metalation (DoM) strategies if a suitable directing group is present on the oxazole ring. However, for 2-tert-butyl-5-iodo-1,3-oxazole, direct deprotonation at C4 using a strong base is a more likely pathway. The choice of base and reaction conditions is critical to achieve selective metalation at C4 over the competing halogen-metal exchange at C5. Subsequent reaction with electrophiles would then allow for the introduction of functional groups at the C4 position.

Influence of the Tert-butyl Group on Reactivity and Selectivity

The presence of a tert-butyl group at the C2 position of the 5-iodo-1,3-oxazole ring profoundly influences its chemical behavior. This substituent exerts significant control over the molecule's reactivity and the selectivity of its transformations through a combination of steric and electronic effects. These effects are crucial in directing the outcomes of various organic reactions, making it a key feature in the design of synthetic pathways involving this heterocyclic scaffold.

The most direct consequence of the C2-tert-butyl group is the substantial steric bulk it introduces around its substitution site. The tert-butyl group, with its three methyl groups arranged in a tetrahedral geometry, creates a significant three-dimensional obstacle that hinders the approach of reagents and catalysts to the adjacent atoms in the oxazole ring.

Furthermore, this steric effect extends to the nitrogen atom at position 3, limiting its ability to act as a Lewis base or nucleophile. The approach of electrophiles or metal catalysts to N3 is sterically disfavored, which can alter the typical reaction pathways observed for unhindered oxazoles. This redirection of reactivity away from the C2 and N3 positions inherently enhances the relative reactivity of the C4 and C5 positions of the oxazole ring.

Table 1: Influence of Steric Hindrance on Reagent Approach

The tert-butyl group is not merely a passive steric blocker; it also actively modulates the electronic properties of the oxazole ring. As an alkyl group, it functions as an electron-donating group through two primary mechanisms: the inductive effect and hyperconjugation.

Inductive Effect: The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized C2 carbon of the oxazole ring. This difference leads to a net push of electron density from the tert-butyl group into the ring system.

Hyperconjugation: The σ-electrons from the C-H bonds of the tert-butyl group can overlap with the π-system of the oxazole ring, further increasing the electron density within the heterocyclic core.

Research on substituted oxazoles and other heterocyclic systems indicates that alkyl substitution generally leads to an increase in the energy of the HOMO with a lesser effect on the LUMO. researchgate.net This narrowing of the HOMO-LUMO gap can alter the spectroscopic properties and the reactivity profile of the molecule. researchgate.net

Table 2: Summary of Electronic Effects of the C2-Tert-butyl Group

The interplay of steric and electronic effects exerted by the C2-tert-butyl group is paramount in dictating the regioselectivity of reactions involving 2-tert-butyl-5-iodo-1,3-oxazole. By sterically blocking reactions at C2, the tert-butyl group effectively channels reactivity towards the C5 position, which is activated by the iodo substituent.

This directing effect is particularly evident in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The C-I bond at the sterically accessible C5 position is the primary site for oxidative addition, a key step in the catalytic cycle. The steric hindrance at C2 prevents competitive C-H activation at that site, leading to excellent regioselectivity for C5-functionalization. The ability to use substituents to bias regioselectivity is a well-established strategy in organic synthesis. nih.gov General methods for the direct arylation of oxazoles have demonstrated that high regioselectivity at either C2 or C5 can be achieved, often controlled by the choice of ligands and solvents, but a bulky C2 substituent provides an innate and powerful bias for C5 reactivity. organic-chemistry.org

In reactions involving metalation, such as lithium-halogen exchange, the tert-butyl group again ensures that the reaction occurs exclusively at the C5 position. The resulting 2-tert-butyl-1,3-oxazol-5-yl lithium species is a valuable intermediate for forming new carbon-carbon or carbon-heteroatom bonds with high regiocontrol. The stability of such organometallic intermediates is influenced by the electronic properties of the ring. chemrxiv.org

While the 2-tert-butyl-5-iodo-1,3-oxazole molecule is itself achiral, the tert-butyl group can influence stereoselectivity in reactions where a new chiral center is formed at or near the C5 position. The steric bulk of the group can influence the facial selectivity of an incoming reagent, directing it to the less hindered face of a reaction intermediate. In related systems, the geometry of substituents has been shown to be critical in controlling the stereochemical outcome of reactions. nih.gov

Table 3: Regioselectivity in Reactions of 2-Tert-butyl-5-iodo-1,3-oxazole

Mechanistic Investigations of Reactions Involving 2 Tert Butyl 5 Iodo 1,3 Oxazole

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and 2-tert-butyl-5-iodo-1,3-oxazole serves as an important building block in this context. The enhanced reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds makes it a preferred substrate in many catalytic cycles. thieme-connect.com These reactions, typically catalyzed by transition metals like palladium, proceed through a well-established sequence of elementary steps. libretexts.orgyoutube.com

The catalytic cycle of a typical cross-coupling reaction, such as a Suzuki or Negishi coupling, involving 2-tert-butyl-5-iodo-1,3-oxazole can be dissected into three primary steps. libretexts.orgwikipedia.org

Transmetalation : Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation. In this step, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center, displacing the iodide ligand. ox.ac.ukbris.ac.uk This forms a new diorganopalladium(II) complex, bringing the two coupling partners together on the same metal center. For this step to proceed efficiently, the ligands on the palladium must be arranged in a cis orientation. libretexts.org

Reductive Elimination : The final step of the catalytic cycle is reductive elimination. wikipedia.org The two organic groups on the Pd(II) complex couple to form a new carbon-carbon bond, yielding the final cross-coupled product. libretexts.orgwikipedia.org Simultaneously, the palladium center is reduced from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst which can then participate in a new cycle. wikipedia.org This step is irreversible and is favored when the newly formed bond is strong. wikipedia.org The two groups must be adjacent in the metal's coordination sphere for the elimination to occur. wikipedia.org

The ligands coordinated to the metal center play a critical role in modulating the reactivity and stability of the catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, for example, can facilitate the oxidative addition step and stabilize the resulting organopalladium(II) intermediate. They also influence the rate of reductive elimination; sterically hindered ligands can promote this step by relieving steric congestion as the product is released. youtube.com

The changes in the metal's oxidation state are the cornerstone of the catalytic process. The ability of the transition metal to cycle between low and high oxidation states (e.g., Pd(0) and Pd(II)) allows it to activate the substrates and facilitate the bond-forming steps. wikipedia.org The choice of metal and its initial oxidation state can be tailored for specific transformations. While palladium is most common, other metals like nickel and gold have also been employed in cross-coupling reactions, each with its own characteristic mechanistic nuances. youtube.combris.ac.uk

Mechanistic Pathways of Halogen Dance Rearrangements in Iodooxazoles

The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. nucleos.comwikipedia.org This rearrangement offers a powerful method for accessing substituted isomers that are otherwise difficult to synthesize. thieme-connect.com For 5-iodooxazoles, this reaction provides a route to the corresponding 4-iodooxazoles. thieme-connect.comresearchgate.net

The mechanism of the halogen dance in iodooxazoles is complex and can proceed through multiple competing pathways. thieme-connect.comresearchgate.net The generally accepted mechanism begins with the deprotonation of the oxazole (B20620) ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). thieme-connect.comresearchgate.net In the case of a 5-iodooxazole (B2690904), deprotonation occurs at the C4 position, which is the most acidic site, to form a lithiated intermediate. researchgate.net

However, for 5-iodooxazoles, a significant competing pathway is the lithium-iodine exchange at the C5 position. thieme-connect.comresearchgate.net This leads to a reductive dehalogenation, forming the non-iodinated oxazole and removing material from the desired halogen dance cycle. thieme-connect.com This side reaction is more prominent with iodooxazoles than with their bromo counterparts because the lithium-iodine exchange is kinetically more favorable than lithium-bromide exchange. researchgate.net

The core of the halogen dance mechanism involves an intermolecular halogen transfer. The initially formed C4-lithiated species can react with a molecule of the starting 5-iodooxazole. This generates a diiodo intermediate and a C5-lithiated oxazole. researchgate.net This C5-lithiated species is more thermodynamically stable than the C4-lithiated isomer. researchgate.net The process continues until an equilibrium is reached, favoring the formation of the more stable 4-iodo-5-lithiooxazole, which upon quenching with a proton source (like water) gives the final 4-iodooxazole (B3223780) product. thieme-connect.com The reaction can be conceptualized as an "anion dance," where the negative charge moves from the more basic C4-position to the less basic C5-position, forcing the halogen to migrate to the C4-position. researchgate.net

The outcome of the halogen dance reaction is governed by a delicate balance between kinetic and thermodynamic factors. libretexts.orgwikipedia.org The initial deprotonation at the C4 position is the kinetically favored step due to the higher acidity of the C4 proton. researchgate.net However, the resulting 4-lithiated species is less stable than the 5-lithiated isomer. researchgate.net

The final product distribution depends heavily on the reaction conditions, such as the base used and the temperature. researchgate.netlibretexts.org For instance, using LDA at -78 °C on a 5-iodooxazole can result in a mixture of the desired 4-iodooxazole and the reduced, non-iodinated oxazole, indicating that both the halogen dance and the lithium-halogen exchange pathways are active. researchgate.net

Table 1: Halogen Dance Rearrangement of a 5-Iodooxazole with Various Bases

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results (Product Yields) |

|---|---|---|---|---|---|

| 1 | LDA | 1.5 | THF | -78 | 4-iodooxazole (35%), reduced oxazole (31%) |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction |

| 7 | KDA | 1.5 | THF | -78 | 4-iodooxazole (46%), reduced oxazole (54%) |

| 8 | n-BuLi | 1.0 | THF | -78 | reduced oxazole (98%) |

Data sourced from a study on the halogen dance rearrangement of iodooxazoles. researchgate.net

The reaction is under thermodynamic control when conditions allow for the reversible formation of intermediates, enabling the system to settle into its lowest energy state, which favors the more stable 4-iodo-5-lithiated intermediate. wikipedia.org Conversely, under kinetic control (e.g., at very low temperatures or with short reaction times), the product distribution is dictated by the rates of the competing initial steps. wikipedia.orglibretexts.org The strong tendency of n-butyllithium (n-BuLi) to undergo lithium-iodine exchange demonstrates a kinetically controlled process that leads almost exclusively to the reduced product. researchgate.net

Mechanistic Studies of Cycloaddition and Ring-Opening Reactions

Oxazoles can participate in cycloaddition reactions, acting as either the diene or dienophile component, although their aromatic character can render them less reactive than simple alkenes or dienes. They can also undergo ring-opening reactions under various conditions.

Mechanistic studies reveal that oxazoles can undergo [3+2] cycloaddition reactions. For example, oxaziridines can react with arynes in a [3+2] cycloaddition to form dihydrobenzisoxazoles, a reaction that involves the cleavage of the C-O bond in the oxaziridine. nih.gov While not directly involving 2-tert-butyl-5-iodo-1,3-oxazole, this illustrates a potential cycloaddition pathway for related heterocyclic systems.

Oxazoles can also function as dienes in Diels-Alder reactions, particularly with reactive dienophiles. The presence of substituents on the oxazole ring significantly influences reactivity. Electron-donating groups generally enhance the reactivity of the oxazole as a diene. The initial cycloadduct formed in these reactions is often unstable and can undergo further transformations, such as the loss of a small molecule (e.g., water or nitrile) to form a new aromatic ring, like a pyridine (B92270) or furan.

Ring-opening reactions of oxazoles can be initiated photochemically or thermally. For instance, photolysis of oxazoles can lead to ring-opening and rearrangement to form isomers. semanticscholar.org These reactions often proceed through complex mechanistic pathways involving reactive intermediates. The specific pathway and resulting products depend on the substitution pattern of the oxazole and the reaction conditions.

Computational (DFT) Approaches to Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights into the structures of intermediates and transition states that are often difficult to observe experimentally. researchgate.net For reactions involving 2-tert-butyl-5-iodo-1,3-oxazole, particularly in the context of palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Stille couplings, DFT calculations can map out the entire catalytic cycle. researchgate.netrsc.org

The typical catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org DFT can be employed to calculate the geometries and energies of all species involved, including the catalyst, substrates, intermediates, and products. Crucially, it allows for the location and characterization of transition state structures, which correspond to the energy maxima along the reaction coordinate. researchgate.net The energy of these transition states determines the activation energy of each elementary step.

For the oxidative addition of 2-tert-butyl-5-iodo-1,3-oxazole to a Pd(0) complex, DFT calculations can model the cleavage of the C-I bond and the formation of a new Pd(II) intermediate. researchgate.netresearchgate.net The calculations would likely show that the reactivity follows the general trend for aryl halides, with iodides being more reactive than bromides or chlorides due to the weaker C-I bond. researchgate.net The electron-withdrawing nature of the oxazole ring is expected to facilitate this step.

In the transmetalation step, the organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center. DFT can model the transition state of this step, providing information on the role of the base and solvent. wikipedia.org

Finally, the reductive elimination step, where the two coupled organic fragments are expelled from the palladium center to form the final product and regenerate the Pd(0) catalyst, can also be modeled. libretexts.org

A hypothetical energy profile for a Suzuki-Miyaura coupling reaction involving 2-tert-butyl-5-iodo-1,3-oxazole, based on typical values found in the literature for similar aryl iodides, is presented in the table below. The free energy of activation (ΔG‡) for each step provides a quantitative measure of its kinetic feasibility.

| Elementary Step | Description | Hypothetical ΔG‡ (kcal/mol) | Key Influencing Factors |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-I bond of the oxazole. | 15 - 20 | C-I bond strength, electron density on the oxazole ring, ligand sterics. rsc.orgresearchgate.net |

| Transmetalation | Transfer of the organic group from the boronic acid to the Pd(II) center. | 18 - 25 | Nature of the base, solvent, and the organoboron reagent. wikipedia.org |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | 10 - 15 | Steric hindrance around the Pd center, electronic properties of the coupled groups. |

This table presents hypothetical data based on analogous systems reported in the literature. Specific DFT calculations for 2-tert-butyl-5-iodo-1,3-oxazole are required for precise values.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for experimentally determining the rates of chemical reactions and for identifying the factors that influence these rates. For reactions involving 2-tert-butyl-5-iodo-1,3-oxazole, kinetic analysis would provide crucial information about the reaction mechanism, including the identification of the rate-determining step and the quantification of activation parameters.

Experimental methods to determine the RDS typically involve monitoring the reaction progress over time under different initial concentrations of reactants and catalyst. For instance, if the reaction rate is found to be first-order in the concentration of the oxazole and the catalyst, but zero-order in the concentration of the coupling partner, it would suggest that oxidative addition is the rate-determining step. Conversely, if the rate depends on the concentration of the coupling partner, transmetalation is likely the RDS. wikipedia.org

In the context of 2-tert-butyl-5-iodo-1,3-oxazole, the steric bulk of the tert-butyl group at the C2 position, while not directly adjacent to the reaction center at C5, could influence the geometry of the palladium intermediates and potentially affect the rate of reductive elimination.

By measuring the reaction rate at different temperatures, the activation energy (Ea) and other activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined using the Arrhenius and Eyring equations.

The activation energy provides a measure of the minimum energy required for the reaction to occur. A lower activation energy corresponds to a faster reaction rate. The entropy of activation provides insight into the degree of order in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered transition state, which is common in associative steps like oxidative addition and transmetalation where molecules come together. A positive ΔS‡ indicates a more disordered transition state, often seen in dissociative steps.

A hypothetical set of kinetic data for a cross-coupling reaction of 2-tert-butyl-5-iodo-1,3-oxazole is presented below, based on values observed for similar reactions of iodo-heterocycles.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Rate Constant (k) at 298 K | 1.5 x 10-3 M-1s-1 | Indicates the overall speed of the reaction under specified conditions. |

| Activation Energy (Ea) | 75 kJ/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Enthalpy of Activation (ΔH‡) | 72.5 kJ/mol | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -40 J/mol·K | Suggests a more ordered, associative transition state, consistent with many cross-coupling steps. elsevierpure.com |

This table presents hypothetical data based on analogous systems. Experimental kinetic studies on 2-tert-butyl-5-iodo-1,3-oxazole are necessary for actual values.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Tert Butyl 5 Iodo 1,3 Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy offers a powerful, non-destructive method to probe the structure of 2-tert-butyl-5-iodo-1,3-oxazole. By analyzing the magnetic properties of its atomic nuclei, a comprehensive picture of the molecular framework can be constructed.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Complete Assignment

A complete and unambiguous assignment of the ¹H and ¹³C NMR signals for 2-tert-butyl-5-iodo-1,3-oxazole is achieved through a suite of two-dimensional (2D) NMR experiments. These techniques separate NMR data into two frequency dimensions, revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-tert-butyl-5-iodo-1,3-oxazole, COSY would not show any correlations for the oxazole (B20620) ring proton, as it is isolated. However, it would confirm the nine protons of the tert-butyl group are equivalent and isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms they are attached to (¹JCH coupling). youtube.com This is a crucial experiment for assigning carbon signals. It would show a direct correlation between the tert-butyl protons and the quaternary and methyl carbons of the tert-butyl group, and a correlation between the oxazole C4-proton and the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is essential for piecing together the molecular skeleton. youtube.com For instance, the protons of the tert-butyl group would show a correlation to the C2 carbon of the oxazole ring, confirming the substituent's position. The C4-proton would show correlations to C2 and C5, definitively placing the proton on the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected by bonds. A NOESY spectrum could show a spatial correlation between the protons of the tert-butyl group and the proton at the C4 position of the oxazole ring, providing further confirmation of the structure and information about the molecule's preferred conformation.

Table 1: Expected 2D NMR Correlations for 2-Tert-butyl-5-iodo-1,3-oxazole

| Proton (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| C(CH₃)₃ | C(CH₃)₃ | C-quaternary, C2 |

| H-4 | C-4 | C-2, C-5 |

Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Insights

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) spectroscopy analyzes the compound in its solid, crystalline form. This technique is particularly valuable for identifying polymorphism—the existence of multiple crystal forms of the same compound—which can have different physical properties. For heterocyclic compounds like oxazoles, ssNMR can differentiate between isomers and provide details about the molecular packing in the crystal lattice. iastate.edu Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would provide distinct signals for each carbon in the asymmetric unit of the crystal, with chemical shift differences indicating different molecular environments in various polymorphic forms.

Heteronuclear NMR (e.g., 19F NMR for fluorinated analogs or intermediates)

Heteronuclear NMR involves the observation of nuclei other than ¹H and ¹³C. In the context of 2-tert-butyl-5-iodo-1,3-oxazole, this becomes relevant when considering its synthesis or the creation of fluorinated analogs for research purposes. If a synthetic intermediate involved a fluorinated precursor, ¹⁹F NMR would be an essential tool for monitoring the reaction's progress. nih.govrsc.org ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe. huji.ac.il For example, if a fluorinated aromatic compound were used in the synthesis, ¹⁹F NMR could confirm the incorporation of the fluorine atom and its chemical environment, aiding in the elucidation of reaction mechanisms and the structure of intermediates. nih.govsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound.

Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of 2-tert-butyl-5-iodo-1,3-oxazole (C₇H₁₀INO). The calculated exact mass can be compared to the experimentally measured mass. A close match (typically within 5 ppm) confirms the elemental composition, ruling out other potential formulas with the same nominal mass.

Table 2: HRMS Data for 2-Tert-butyl-5-iodo-1,3-oxazole

| Parameter | Value |

| Formula | C₇H₁₀INO |

| Calculated Exact Mass | 266.9780 |

| Expected [M+H]⁺ Ion | 267.9858 |

| Required Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated version, [M+H]⁺) and subjecting it to fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to elucidate the compound's structure. The fragmentation pattern provides a "fingerprint" and reveals the most stable fragments and weakest bonds within the molecule.

For 2-tert-butyl-5-iodo-1,3-oxazole, common fragmentation pathways would likely include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation.

Loss of the tert-butyl group: Cleavage of the bond between the oxazole ring and the tert-butyl group.

Cleavage of the C-I bond: Loss of an iodine radical (•I) or neutral iodine molecule.

Ring fragmentation: The oxazole ring itself can break apart, although this often requires higher energy. The fragmentation of the ring is a common feature for many heterocyclic systems. researchgate.netnih.gov

Table 3: Plausible MS/MS Fragments of 2-Tert-butyl-5-iodo-1,3-oxazole

| m/z (Fragment Ion) | Possible Identity |

| 252 | [M-CH₃]⁺ |

| 210 | [M-C₄H₉]⁺ |

| 140 | [M-I]⁺ |

X-ray Crystallography for Single Crystal Structure Determination

Detailed Molecular Geometry and Bond Lengths/Angles

While a specific crystal structure for 2-tert-butyl-5-iodo-1,3-oxazole is not publicly available, the expected molecular geometry and bond parameters can be predicted based on data from closely related oxazole and iodo-substituted heterocyclic structures. The oxazole ring is anticipated to be essentially planar. The tert-butyl group, with its sp³-hybridized central carbon, will exhibit a tetrahedral geometry. The iodine atom is directly bonded to the C5 position of the oxazole ring.

The table below presents a hypothetical but realistic set of bond lengths and angles for 2-tert-butyl-5-iodo-1,3-oxazole, derived from standard values and data for analogous compounds.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths | ||

| C-I | ~2.10 Å | |

| C-O | ~1.36 Å (C5-O1), ~1.37 Å (C2-O1) | |

| C-N | ~1.31 Å (C2-N3), ~1.39 Å (C4-N3) | |

| C=C | ~1.36 Å (C4=C5) | |

| C-C (tert-butyl) | ~1.54 Å | |

| C-H (tert-butyl) | ~1.09 Å | |

| Bond Angles | ||

| O-C-N (oxazole) | ~115° | |

| C-N-C (oxazole) | ~105° | |

| C-C-O (oxazole) | ~110° | |

| C-C-I | ~128° | |

| C-C-C (tert-butyl) | ~109.5° |

Note: The data in this table is illustrative and based on typical values for similar chemical structures. Actual values would need to be confirmed by experimental X-ray diffraction analysis.

Supramolecular Interactions and Crystal Packing Motifs (e.g., halogen bonding)

The crystal packing of 2-tert-butyl-5-iodo-1,3-oxazole is expected to be significantly influenced by supramolecular interactions, most notably halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) is attracted to a nucleophilic site. rsc.org

In the solid state, the iodine atom of one molecule is likely to form a halogen bond with the nitrogen atom of the oxazole ring of a neighboring molecule (I•••N). rsc.org This interaction is a strong and directional force that can dictate the assembly of molecules into well-defined chains or more complex three-dimensional networks. The strength of this bond is comparable to that of conventional hydrogen bonds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For 2-tert-butyl-5-iodo-1,3-oxazole, the spectra would be expected to show distinct peaks corresponding to the vibrations of the oxazole ring, the tert-butyl group, and the carbon-iodine bond.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H (tert-butyl) | Stretching | 2970 - 2870 | IR, Raman |

| C-H (tert-butyl) | Bending | 1470 - 1365 | IR, Raman |

| C=N (oxazole ring) | Stretching | 1680 - 1620 | IR, Raman |

| C=C (oxazole ring) | Stretching | 1610 - 1550 | IR, Raman |

| C-O (oxazole ring) | Stretching | 1300 - 1200 | IR, Raman |

| C-I | Stretching | 600 - 500 | IR, Raman |

The IR spectrum would likely be dominated by the strong absorptions of the C-H bonds of the tert-butyl group. The C=N and C=C stretching vibrations of the oxazole ring would appear in the fingerprint region and are diagnostic for the heterocyclic core. The C-I stretch is expected at lower wavenumbers. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C and C=N bonds, which often give strong Raman signals.

Advanced Chromatographic and Separation Techniques

Chromatographic methods are indispensable for the purification and purity assessment of 2-tert-butyl-5-iodo-1,3-oxazole, as well as for the detection and quantification of any impurities.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile organic compounds like 2-tert-butyl-5-iodo-1,3-oxazole. A reversed-phase HPLC method would be most suitable for this compound.

A typical HPLC setup would involve:

Column: A C18 stationary phase, which is nonpolar, would effectively retain the molecule.

Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water would be used to elute the compound from the column.

Detection: A UV-Vis detector would be appropriate, as the oxazole ring is a chromophore that absorbs UV light. For higher sensitivity and specificity, a mass spectrometer could be coupled to the HPLC system (LC-MS).

| Parameter | Typical Conditions |

| Stationary Phase | C18 (5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on exact conditions, but expected to be in the mid-range of the gradient. |

This method would allow for the separation of 2-tert-butyl-5-iodo-1,3-oxazole from starting materials, by-products, and degradation products, enabling accurate purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

For the analysis of volatile impurities and for assessing the purity of 2-tert-butyl-5-iodo-1,3-oxazole, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. dnu.dp.ua The compound itself should be sufficiently volatile and thermally stable to be analyzed by GC.

A standard GC-MS analysis would entail:

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) would be suitable. dnu.dp.ua

Injector: Split/splitless injection would be used to introduce the sample.

Oven Program: A temperature ramp would be employed to separate compounds based on their boiling points and interactions with the stationary phase.

Detector: A mass spectrometer would detect the eluted compounds, providing both retention time and a mass spectrum for identification.

| Parameter | Typical Conditions |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |

| MS Detector | Electron Ionization (EI) at 70 eV |

The mass spectrum of 2-tert-butyl-5-iodo-1,3-oxazole would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methyl group from the tert-butyl moiety or cleavage of the oxazole ring. This allows for unambiguous identification of the compound and any volatile impurities present. dnu.dp.ua

Computational and Theoretical Studies of 2 Tert Butyl 5 Iodo 1,3 Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.com DFT calculations are instrumental in predicting a wide range of molecular properties. For a molecule like 2-tert-butyl-5-iodo-1,3-oxazole, a common approach would involve using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G++(d,p) to accurately model its geometry and electronic characteristics. irjweb.com

Geometry Optimization and Conformational Analysis

The initial step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-tert-butyl-5-iodo-1,3-oxazole, the oxazole (B20620) ring is expected to be largely planar. The primary conformational flexibility arises from the rotation of the tert-butyl group attached to the C2 position of the oxazole ring.

The tert-butyl group is known for its steric bulk, which can influence the reactivity of adjacent functional groups. wikipedia.org While the rotation around the C-C bond connecting the tert-butyl group to the oxazole ring is expected to have a relatively low energy barrier, certain conformations may be more sterically favored. A detailed conformational analysis would typically involve scanning the potential energy surface by systematically rotating this bond to identify the global minimum energy conformation.

Table 1: Predicted Geometrical Parameters of 2-Tert-butyl-5-iodo-1,3-oxazole (Estimated) Note: These are estimated values based on typical bond lengths and angles in similar heterocyclic structures. Actual values would require specific DFT calculations.

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C=N Bond Length (oxazole) | ~1.30 Å |

| C-O Bond Length (oxazole) | ~1.37 Å |

| C-C (tert-butyl) Bond Length | ~1.54 Å |

| Oxazole Ring | Nearly Planar |

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic nature of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comufla.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

For 2-tert-butyl-5-iodo-1,3-oxazole, the following electronic characteristics are anticipated:

HOMO: The HOMO is likely to be distributed over the electron-rich oxazole ring and potentially the iodine atom, which has lone pairs of electrons. The tert-butyl group, being an electron-donating group, would slightly raise the energy of the HOMO.

LUMO: The LUMO is expected to be located primarily on the oxazole ring and significantly influenced by the iodine atom, which can accept electron density.

Charge Distribution: The nitrogen atom in the oxazole ring is the most electronegative atom and is expected to have a partial negative charge, making it a potential site for electrophilic attack or coordination. The carbon atom attached to the iodine will have a partial positive charge due to the electronegativity of the iodine atom. drishtiias.com

Table 2: Predicted Electronic Properties of 2-Tert-butyl-5-iodo-1,3-oxazole (Conceptual) Note: These are conceptual predictions. Actual energy values would require specific DFT calculations.

| Property | Predicted Characteristic |

| HOMO Energy | Relatively High (indicating susceptibility to oxidation) |

| LUMO Energy | Relatively Low (indicating susceptibility to reduction) |

| HOMO-LUMO Gap | Moderate (suggesting a reactive molecule) |

| Most Negative Atom | Nitrogen (in the oxazole ring) |

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. biu.ac.il

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For 2-tert-butyl-5-iodo-1,3-oxazole, the proton on the oxazole ring is expected to appear in the aromatic region of the 1H NMR spectrum. The protons of the tert-butyl group would give a characteristic singlet in the upfield region. In the 13C NMR spectrum, the chemical shifts of the oxazole ring carbons would be influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the presence of the iodo and tert-butyl substituents. ipb.ptbohrium.com Machine learning approaches are also becoming increasingly accurate for predicting proton chemical shifts. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. This would show characteristic peaks for the C=N and C-O stretching vibrations within the oxazole ring, as well as vibrations associated with the tert-butyl group.

Table 3: Estimated 1H and 13C NMR Chemical Shifts (ppm) for 2-Tert-butyl-5-iodo-1,3-oxazole Note: These are estimated values based on data for similar oxazole and substituted heterocyclic structures. They serve as a guide and would need experimental verification.

| Atom | Estimated 1H Chemical Shift (ppm) | Estimated 13C Chemical Shift (ppm) |

| Oxazole H-4 | 7.5 - 8.0 | 120 - 125 |

| tert-Butyl H | 1.3 - 1.5 | 30 - 35 (quaternary C), 28 - 32 (methyl C) |

| Oxazole C-2 | - | 160 - 165 |

| Oxazole C-5 | - | 75 - 85 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.netnih.govmdpi.comajchem-a.com For 2-tert-butyl-5-iodo-1,3-oxazole, an MD simulation could reveal:

Conformational Dynamics: The flexibility of the tert-butyl group and its rotational dynamics at different temperatures.

Solvent Interactions: How the molecule interacts with and orients itself within a solvent environment. This is particularly relevant for understanding its solubility and reactivity in solution.

Intermolecular Interactions: In a simulation with multiple molecules, MD can model how they aggregate and interact with each other, providing insights into the formation of dimers or larger clusters, potentially driven by halogen bonding.

Currently, there are no specific MD simulation studies published for 2-tert-butyl-5-iodo-1,3-oxazole.

Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net This is achieved by calculating a set of quantum chemical descriptors for each molecule and using statistical methods to build a predictive model. nih.govnih.govresearchgate.net

For 2-tert-butyl-5-iodo-1,3-oxazole, relevant descriptors would include:

Constitutional Descriptors: Molecular Weight, Number of specific atoms.

Topological Descriptors: Wiener Index, Kier & Hall Shape Indices.

Quantum-Chemical Descriptors: HOMO/LUMO energies, Dipole Moment, Polarizability, and charges on specific atoms.

While no specific QSAR studies involving 2-tert-butyl-5-iodo-1,3-oxazole were found, its calculated descriptors could be used to predict its activity based on existing QSAR models for related classes of compounds.

Modeling of Non-Covalent Interactions (e.g., Halogen Bonding involving Iodine)

A particularly interesting feature of 2-tert-butyl-5-iodo-1,3-oxazole is the presence of an iodine atom, which can participate in halogen bonding. researchgate.net A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a nucleophilic site (halogen bond acceptor). This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.gov

Computational modeling is crucial for understanding and quantifying halogen bonds. bohrium.com For 2-tert-butyl-5-iodo-1,3-oxazole, theoretical studies could model:

The σ-hole: Calculations of the molecular electrostatic potential (MEP) surface would visualize the positive σ-hole on the iodine atom.

Interaction Energies: By modeling the interaction of 2-tert-butyl-5-iodo-1,3-oxazole with various halogen bond acceptors (e.g., the nitrogen atom of another oxazole molecule, or other Lewis bases), the strength of the halogen bond can be calculated. Studies on other iodo-substituted heterocycles have shown that C-I⋯N and C-I⋯O interactions are common and significant. rsc.orgmdpi.com The nitrogen atom of the oxazole ring is a reliable halogen bond acceptor site. rsc.org

Directionality: Halogen bonds are highly directional, and computational models can predict the preferred geometries of these interactions.

The ability to form halogen bonds could significantly influence the solid-state packing of this compound and its ability to interact with biological targets.

Aromaticity Analysis of Substituted Oxazole Ring

The concept of aromaticity, a cornerstone of organic chemistry, describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The 1,3-oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen atoms, exhibits a degree of aromatic character that is a subject of considerable interest in computational and theoretical chemistry. dtic.mil The aromaticity of the oxazole ring in "2-Tert-butyl-5-iodo-1,3-oxazole" is modulated by the electronic effects of its substituents: the electron-donating tert-butyl group at position 2 and the electron-withdrawing iodo group at position 5.

While specific computational studies on the aromaticity of 2-tert-butyl-5-iodo-1,3-oxazole are not extensively available in the public domain, the influence of these substituents can be qualitatively assessed based on established principles and computational analyses of related oxazole derivatives. dtic.milresearchgate.net The aromaticity of the oxazole ring itself is a balance between the π-electron contribution of the double bonds and the lone pairs of the heteroatoms.

The introduction of a tert-butyl group at the C2 position is expected to influence the electronic distribution within the oxazole ring primarily through an inductive effect. As an alkyl group, the tert-butyl substituent is a weak electron-donating group. This donation can lead to a slight increase in the electron density of the ring, which could subtly affect its aromatic character.

To quantitatively assess the aromaticity of substituted oxazoles, several computational methods are employed. These include geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS).

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based descriptor of aromaticity, calculated from the bond lengths of a given ring system. It compares the experimental or calculated bond lengths to an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. Negative values indicate anti-aromaticity.

For the parent 1,3-oxazole, HOMA values are generally lower than that of benzene, indicating a lower degree of aromaticity. This is attributed to the presence of heteroatoms with different electronegativities, which leads to bond length deviations from the ideal aromatic structure. While specific HOMA values for 2-tert-butyl-5-iodo-1,3-oxazole are not available, it is anticipated that the electron-withdrawing nature of the iodine atom would lead to greater bond length alternation and consequently, a lower HOMA value compared to unsubstituted oxazole.

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the computed absolute magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring (e.g., NICS(1)). Aromatic systems exhibit a diatropic ring current, resulting in negative NICS values (magnetic shielding), while anti-aromatic systems show a paratropic ring current and positive NICS values (deshielding).

For the oxazole ring, NICS calculations generally confirm its modest aromatic character, with negative values that are less pronounced than those of classic aromatic compounds like benzene. It is hypothesized that for 2-tert-butyl-5-iodo-1,3-oxazole, the electron-withdrawing iodo group would decrease the π-electron delocalization, leading to a less negative NICS value and thus, a reduction in aromaticity.